molecular formula C21H45N B1581549 Triheptylamine CAS No. 2411-36-1

Triheptylamine

Cat. No. B1581549
CAS RN: 2411-36-1
M. Wt: 311.6 g/mol
InChI Key: CLZGJKHEVKJLLS-UHFFFAOYSA-N
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Description

Triheptylamine is an organic compound with the molecular formula C21H45N . It has a molecular weight of 311.589 Da . It is a clear liquid at room temperature .


Molecular Structure Analysis

Triheptylamine has a simple structure with 21 carbon atoms, 45 hydrogen atoms, and 1 nitrogen atom . It has 18 freely rotating bonds . The molecule is nonpolar with a polar surface area of 3 Å .


Physical And Chemical Properties Analysis

Triheptylamine has a density of 0.8±0.1 g/cm3 . It has a boiling point of 332.4±10.0 °C at 760 mmHg . The enthalpy of vaporization is 57.5±3.0 kJ/mol . The flash point is 132.1±6.6 °C . The index of refraction is 1.451 . The molar refractivity is 103.1±0.3 cm3 . The polarizability is 40.9±0.5 10-24 cm3 . The surface tension is 29.8±3.0 dyne/cm . The molar volume is 382.4±3.0 cm3 .

Scientific Research Applications

Comprehensive and Detailed Summary of the Application

Triphenylamine-based materials exhibit a controlled fluorescence response to different external stimuli such as pressure, heat, light, pH, etc. The molecular structure and supramolecular assembly via weak intermolecular interactions strongly influence the fluorescence efficiency and color .

Detailed Description of the Methods of Application or Experimental Procedures

Molecular engineering of the Triphenylamine fluorophore resulted in the development of different types of stimuli-responsive materials. The conformational flexibility of non-planar phenyl groups often produced polymorphism induced fluorescence tuning .

1. Specific Scientific Field: Electrical Engineering and Material Science .

Comprehensive and Detailed Summary of the Application

Triphenylamine derivatives have useful properties in electrical conductivity and electroluminescence. They are used in Organic Light Emitting Diodes (OLEDs) as hole-transporters .

3. Detailed Description of the Methods of Application or Experimental Procedures: Triphenylamine can be prepared by arylation of diphenylamine . Its derivatives are then used in the fabrication of OLEDs .

Multi-Photon Lithography

  • Specific Scientific Field: Applied Physics .
  • Comprehensive and Detailed Summary of the Application: Triphenylamine-based aldehydes are used as photo-initiators for multi-photon lithography, a laser-based additive manufacturing technique for the printing of 3D microstructures with sub-micron resolution .
  • Detailed Description of the Methods of Application or Experimental Procedures: The efficiency of the photo-polymerization was tested by two different setups and for a variety of applications .
  • Thorough Summary of the Results or Outcomes Obtained: The well-defined 3D prints in the sub-micron range, the solubility, and the broad fabrication window demonstrate these photo-initiators are a viable alternative to standard photo-initiators .

Fluorescence-Based Applications

  • Specific Scientific Field: Chemistry .
  • Comprehensive and Detailed Summary of the Application: Triphenylamine and diphenylamine derivatives constitute an important class of dyes that are suitable for many fluorescence-based applications .
  • Detailed Description of the Methods of Application or Experimental Procedures: The study provides a thorough understanding about the photophysics of ortho-, meta- and para-amido substituted TPA and DPA dyes in several solvents and solvent mixtures over a wide polarity range .
  • Thorough Summary of the Results or Outcomes Obtained: The findings are significant for optimizing the performance of the TPA and DPA class of dyes for their various fluorescence functionalities .

Safety And Hazards

Triheptylamine should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

N,N-diheptylheptan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H45N/c1-4-7-10-13-16-19-22(20-17-14-11-8-5-2)21-18-15-12-9-6-3/h4-21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZGJKHEVKJLLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCN(CCCCCCC)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H45N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062391
Record name 1-Heptanamine, N,N-diheptyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0062391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triheptylamine

CAS RN

2411-36-1
Record name Triheptylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2411-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Heptanamine, N,N-diheptyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002411361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Heptanamine, N,N-diheptyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Heptanamine, N,N-diheptyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0062391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triheptylamine
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.561
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
71
Citations
DR Matthews, WD Shults, JA Dean - Analytical Letters, 1973 - Taylor & Francis
… The tetraheptylammonium halides undergo thermal degradation to 1-haloheptanes and triheptylamine. On-column preparation of the haloheptanes is achieved above 150C. The …
Number of citations: 16 www.tandfonline.com
BS Zakharkin, VI Zemlyanukhin… - Radiokhimiya 12: 577-84 …, 1970 - osti.gov
… ; DECYLAMINE, N-PHENYL-/solvent properties for neptunium in nitric acid solutions; TRIOCTYLAMINE/solvent properties for neptunium in nitric acid solutions; TRIHEPTYLAMINE/…
Number of citations: 0 www.osti.gov
GL Lee, RW Cattrall, H Daud, JF Smith… - Analytica Chimica Acta, 1981 - Elsevier
… to triheptylamine were plotted against the weight ratios of the quaternary ammonium … measuring the peak area ratio of the trioctylamine to triheptylamine in the gas chromatogram. .The …
Number of citations: 29 www.sciencedirect.com
ΚΕ Gregorich, CD Kacher, BA Kadkhodayan… - Radiochimica …, 1994 - degruyter.com
… used were TIO A, trihexylamine, and triheptylamine. The aqueous phase was varied HCl, HF… Information on TIOA and comparison to trihexylamine and triheptylamine is given in Table 1. …
Number of citations: 58 www.degruyter.com
T Goulet, JP Jay-Gerin - The Journal of Physical Chemistry, 1989 - ACS Publications
The mobility of ions in C02 depends on the temperature, mainly due to cluster formation of the drift gas molecules with the core ion. Clustering affects the mobility mainly through the re-…
Number of citations: 12 pubs.acs.org
RA Work III, ML Good - Spectrochimica Acta Part A: Molecular Spectroscopy, 1972 - Elsevier
… Triheptylamine and trioctylpropylammonium bromide were Eastman reagent grade chemicals. All ammonium salts were dissolved in benzene to give 0.10 M solutions. …
Number of citations: 7 www.sciencedirect.com
BE McClellan, VM Benson - Analytical Chemistry, 1964 - ACS Publications
A number of transition metal ions were tested for extractability from hydrochloric acid solution with several high molecular weight amines dissolved in carbon tetrachloride. Only aliphatic …
Number of citations: 9 pubs.acs.org
RE Carhart, C Djerassi - Journal of the Chemical Society, Perkin …, 1973 - pubs.rsc.org
This paper describes a computer program entitled AMINE, which uses a set of predictive rules to deduce the structures of acyclic amines from their empirical formulae and 13C nmr …
Number of citations: 14 pubs.rsc.org
AS Kertes, IT Platzner - Journal of Inorganic and Nuclear Chemistry, 1962 - Elsevier
The solute-solvent interaction between Amberlite LA-1, a long-chain secondary amine extractant dissolved in carbon tetrachloride or benzene and aqueous nitric acid solution up to ∼ …
Number of citations: 29 www.sciencedirect.com
VW Watts, TF Simonick - Journal of analytical toxicology, 1987 - academic.oup.com
The retention index system is a reproducible means for the identification of drugs in toxicology samples analyzed by gas chromatography with flame ionization detectors. Nitrogen-…
Number of citations: 17 academic.oup.com

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